
(E)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-2-cyano-N-(2-phenoxyphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-2-cyano-N-(2-phenoxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C26H19ClN4O2 and its molecular weight is 454.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-2-cyano-N-(2-phenoxyphenyl)prop-2-enamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves a multi-step process, often starting from 5-chloro-3-methyl-1-phenylpyrazole. The initial step usually includes the formation of an aldehyde derivative through the Vilsmeier-Haack reaction, followed by a condensation reaction with appropriate amines or phenoxy compounds to yield the final product. Various synthetic routes have been explored to optimize yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . The following table summarizes the cytotoxic effects observed in various cancer cell lines:
Compound | Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|---|
This compound | HEPG2 (Liver Cancer) | 399 | Induction of apoptosis via AKT signaling inhibition |
MCF7 (Breast Cancer) | 580 | Cell cycle arrest and apoptosis | |
NUGC (Gastric Cancer) | 60 | Inhibition of cell proliferation |
These findings suggest that this compound exhibits selective cytotoxicity against various cancer types, potentially through mechanisms involving apoptosis and cell cycle regulation.
Enzyme Inhibition
In addition to its anticancer activity, this compound has shown promise as an inhibitor of certain kinases involved in cancer progression. For instance, it was found to inhibit AKT2/PKBβ with low micromolar activity, which is crucial since AKT signaling is often dysregulated in tumors . This inhibition contributes to reduced cell viability in glioblastoma models.
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various pyrazole derivatives, including the target compound, using the Brine Shrimp Lethality Assay. The results indicated that compounds with similar structural motifs exhibited significant cytotoxicity against both cancerous and non-cancerous cell lines, with varying degrees of selectivity .
- Mechanistic Studies : Another study focused on the mechanism by which the compound induces apoptosis in cancer cells. It was observed that treatment with this pyrazole derivative led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, indicating a shift towards programmed cell death pathways .
Wissenschaftliche Forschungsanwendungen
Structural Features
The compound features a pyrazole moiety, which is often associated with various biological activities. The incorporation of cyano and phenoxy groups enhances its potential for diverse pharmacological effects.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have shown promising activity against various cancer cell lines. A study highlighted that such compounds can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity has been explored through the synthesis of related derivatives. For example, studies on pyrazole derivatives have demonstrated their ability to inhibit inflammatory pathways, suggesting that (E)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-2-cyano-N-(2-phenoxyphenyl)prop-2-enamide may similarly exhibit these effects .
Anticonvulsant Properties
Analogous compounds derived from pyrazole structures have been evaluated for anticonvulsant activity. The synthesis of 2-((5-phenoxy-3-methyl-1-phenylpyrazol-4-yl)methylene)hydrazinecarbothiomide derivatives has shown potential in this area, indicating that the target compound may also contribute to anticonvulsant therapies .
Table 1: Summary of Biological Activities
Activity Type | Related Compounds | Findings |
---|---|---|
Anticancer | Pyrazolo[3,4-d]pyrimidine derivatives | Induction of apoptosis in cancer cells |
Anti-inflammatory | Pyrazole derivatives | Inhibition of inflammatory pathways |
Anticonvulsant | Hydrazinecarbothiomide derivatives | Potential anticonvulsant activity |
Table 2: Synthesis Pathways
Compound | Synthesis Method | Reference |
---|---|---|
(E)-3-(5-chloro-3-methyl...) | Base-catalyzed condensation | |
Ethyl 2-cyano... | Knoevenagel condensation | |
2-hydrazinocarbothioamide derivatives | Hydrazone formation |
Case Study 1: Anticancer Activity
A study conducted on a series of pyrazole derivatives revealed that compounds with a similar structure to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the activation of apoptotic pathways and inhibition of cell proliferation.
Case Study 2: Anti-inflammatory Effects
In another research effort, researchers synthesized a series of pyrazole-based compounds and evaluated their anti-inflammatory properties using carrageenan-induced paw edema models. The results indicated a dose-dependent reduction in inflammation, suggesting that the target compound could be developed further for therapeutic use.
Eigenschaften
IUPAC Name |
(E)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-2-cyano-N-(2-phenoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClN4O2/c1-18-22(25(27)31(30-18)20-10-4-2-5-11-20)16-19(17-28)26(32)29-23-14-8-9-15-24(23)33-21-12-6-3-7-13-21/h2-16H,1H3,(H,29,32)/b19-16+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYNTHCPDKDYGY-KNTRCKAVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=C(C#N)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3)Cl)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=C(\C#N)/C(=O)NC2=CC=CC=C2OC3=CC=CC=C3)Cl)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.